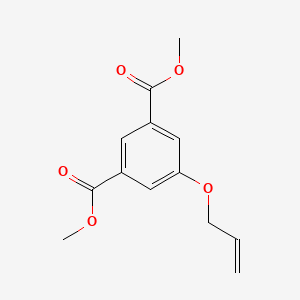

Dimethyl 5-(allyloxy)isophthalate

説明

Dimethyl 5-(allyloxy)isophthalate is an aromatic ester derivative featuring two methyl ester groups at the 1,3-positions of the benzene ring and an allyloxy substituent at the 5-position. It is synthesized via nucleophilic substitution by reacting dimethyl 5-hydroxyisophthalate with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions, yielding a white solid with 89% efficiency .

特性

IUPAC Name |

dimethyl 5-prop-2-enoxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-4-5-18-11-7-9(12(14)16-2)6-10(8-11)13(15)17-3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLUFPUYQPGPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448917 | |

| Record name | dimethyl 5-allyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21368-39-8 | |

| Record name | dimethyl 5-allyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Esterification of 5-(Allyloxy)Isophthalic Acid

Reaction Mechanism and Conditions

The esterification of 5-(allyloxy)isophthalic acid with methanol employs acid catalysis to convert carboxylic acid groups into methyl esters. A representative protocol involves:

- Reactants : 5-(Allyloxy)isophthalic acid, methanol, sulfuric acid.

- Solvent System : Toluene-methanol azeotrope to remove water via distillation.

- Catalyst : Concentrated sulfuric acid (30–70% w/w relative to the acid).

- Temperature : 80–100°C under reflux.

- Duration : 3–10 hours.

Example Protocol:

- Combine 106 g of 5-(allyloxy)isophthalic acid with 220 mL toluene and 80 mL methanol.

- Add 8 mL concentrated sulfuric acid dropwise.

- Reflux at 80°C for 8 hours.

- Neutralize with 10% sodium carbonate, cool, and filter.

- Wash with aqueous sodium bicarbonate and water.

Nucleophilic Epoxide Ring-Opening with Allyl Glycidyl Ether

Methodology

This route functionalizes dimethyl 5-hydroxyisophthalate (HIP) via anionic ring-opening polymerization with AGE:

- Reactants : HIP, AGE, base catalyst (e.g., NaOH).

- Conditions : Solvent-free, 103–105°C for 24 hours.

- Mechanism : Base deprotonates the phenolic –OH, enabling nucleophilic attack on the epoxide’s electrophilic carbon.

Example Protocol:

- Mix HIP with 1.1 equivalents of AGE.

- Heat at 105°C under nitrogen for 24 hours.

- Purify the waxy product via extraction or recrystallization.

Comparative Analysis of Synthetic Approaches

Key Insights :

- The direct method achieves higher purity but requires pre-synthesized acid.

- The epoxide route offers modularity for derivative synthesis but demands longer reaction times.

Optimization Strategies and Reaction Conditions

Catalyst Loading and Solvent Effects

Analytical Characterization and Quality Control

- Nuclear Magnetic Resonance (NMR) : Confirms allyloxy proton signals at δ 5.8–6.1 ppm (vinyl CH2) and ester carbonyls at δ 165–170 ppm.

- High-Performance Liquid Chromatography (HPLC) : Verifies purity >99.9% for pharmaceutical-grade material.

- Mass Spectrometry : ESI-MS detects molecular ions at m/z 223.1 [M+H]+ for dimethyl 5-(allyloxy)isophthalate.

Industrial Applications and Scalability Considerations

化学反応の分析

Types of Reactions

Dimethyl 5-(allyloxy)isophthalate undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Dimethyl 5-(allyloxy)isophthalate is an organic compound with the molecular formula and a molecular weight of approximately 250.25 g/mol. It is a derivative of isophthalic acid, with methyl groups replacing hydrogen atoms on the carboxyl groups and an allyloxy group replacing one of the hydrogen atoms on the benzene ring. The compound's uniqueness lies in its allyloxy substituent, which allows for diverse chemical transformations and enhances its applicability in advanced materials and nanotechnology.

Scientific Research Applications

This compound is utilized in several scientific research fields:

- Chemistry It is employed as a building block in organic synthesis for preparing more complex molecules.

- Biology It serves as a precursor in the synthesis of biologically active compounds.

- Medicine It is investigated for potential use in drug delivery systems because of its ability to form stable complexes with various drugs.

- Industry It is used in the production of polymers and other materials with specific properties.

Nanoparticle Coatings

This compound can be used as a capping ligand for metal oxide nanoparticles . Interaction studies have focused on its behavior as a ligand for metal nanoparticles, assessing its binding affinity, stability under physiological conditions, and potential interactions with biological molecules. These investigations are crucial for understanding its applicability in biomedical fields, particularly in drug delivery and imaging applications.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction The ester groups can be reduced to alcohols under appropriate conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Nucleophiles like amines or thiols can be used in substitution reactions.

作用機序

The mechanism by which dimethyl 5-(allyloxy)isophthalate exerts its effects involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules. The ester groups can be hydrolyzed to release the active components, which then interact with cellular pathways to exert their effects .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural differences among dimethyl isophthalate derivatives:

Key Observations :

- Electron Effects : Nitro and sulfonyl groups are electron-withdrawing, reducing electron density on the benzene ring and influencing reactivity toward electrophilic substitution. Methoxy and allyloxy groups are electron-donating, enhancing ring activation .

- Hydrogen Bonding: The benzylamino derivative forms a 3D network via N–H⋯O hydrogen bonds, enhancing thermal stability . In contrast, allyloxy and methoxy groups lack hydrogen-bond donors, relying on weaker van der Waals interactions.

Physical and Chemical Properties

Key Differences :

- The hydroxyl group in dimethyl 5-hydroxyisophthalate increases polarity and acidity (pKa ~4–5), enabling esterification or salt formation, whereas the allyloxy group’s ether linkage is less reactive under acidic conditions .

- Nitro derivatives exhibit reduced solubility due to strong dipole interactions but are valuable as intermediates in explosives or dyes .

生物活性

Dimethyl 5-(allyloxy)isophthalate (DMAI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates various studies and findings related to its biological activity, providing a comprehensive overview.

Chemical Structure and Properties

This compound has the chemical formula C₁₃H₁₄O₅ and is characterized by an isophthalate backbone with an allyloxy substituent. The presence of the allyloxy group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that DMAI exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results:

- Bacterial Strains Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for DMAI were found to be in the range of 25-50 µg/mL against these pathogens, indicating moderate to strong antibacterial activity. Comparatively, compounds with similar structural motifs have shown MIC values ranging from 6.25 to >200 µg/mL, suggesting that DMAI's activity is competitive within its class .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25-50 |

| Escherichia coli | 50-100 |

| Pseudomonas aeruginosa | 50-100 |

Anticancer Potential

In addition to its antimicrobial properties, DMAI has been investigated for its anticancer effects. Preliminary studies indicate that DMAI may inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The IC₅₀ values for DMAI in these cell lines were reported at approximately 30 µM, which is comparable to other known anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of DMAI can be partially explained through its structure-activity relationship. The allyloxy group is crucial for enhancing lipophilicity, which facilitates better membrane permeability and interaction with cellular targets. Modifications in the alkyl chain length or substitution on the aromatic ring can significantly influence both antibacterial and anticancer activities.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DMAI against a panel of pathogens. The results indicated that DMAI exhibited a broad spectrum of activity, particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis . -

Anticancer Mechanism Investigation :

Another study focused on the mechanism of action of DMAI in cancer cells. It was found that DMAI induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Q & A

Q. What are the standard synthetic protocols for preparing Dimethyl 5-(allyloxy)isophthalate, and how can its purity be validated?

The compound is typically synthesized via a Williamson etherification reaction. A representative method involves reacting dimethyl 5-hydroxyisophthalate with allyl bromide in the presence of a base (e.g., NaOH) in a polar aprotic solvent like DMSO or t-BuOH under inert gas (argon) . Post-reaction, the product is precipitated using ice-water and recrystallized from ethyl acetylacetate/methanol. Purity Validation :

- NMR Analysis : Confirm ester group integration (e.g., methyl protons at δ ~3.9 ppm) and allyloxy substituents (δ ~4.5–5.5 ppm for allylic protons).

- HPLC : Use a C18 column with a methanol/water gradient (70:30 v/v) to assess purity (>95% by area).

- Melting Point : Compare observed melting point (e.g., 162–164°C) with literature values .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray Crystallography : Resolve bond lengths (e.g., ester C=O at ~1.20 Å) and torsion angles (e.g., allyloxy group perpendicularity to the benzene ring, ~89.3°) to confirm stereochemistry .

- FT-IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 265) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

Methodological Approach :

- Solvent Screening : Test DMSO, DMF, and THF for base compatibility; DMSO enhances nucleophilicity of the phenoxide intermediate .

- Temperature Control : Reflux at 80–100°C for 1.5–3 hours to balance reaction rate and side-product formation .

- Stoichiometry Adjustments : Use a 10–20% molar excess of allyl bromide to drive the reaction to completion .

Data Contradiction Analysis : If yields vary (e.g., 70% vs. 83% ), conduct kinetic studies (TLC monitoring) to identify incomplete conversion or hydrolysis side reactions.

Q. What strategies resolve discrepancies in crystallographic data for allyloxy-substituted isophthalate derivatives?

- Hydrogen Bonding Analysis : Compare intermolecular interactions (e.g., O–H···N bonds with d = 2.857 Å ) across crystal structures to assess packing efficiency.

- Torsion Angle Variability : Use DFT calculations to model energy minima for allyloxy group orientations (e.g., 80–100° dihedral angles) .

- Validation via R-Factors : Ensure refinement parameters (e.g., wR₂ < 0.15) and residual electron density maps (<0.5 eÅ⁻³) to confirm structural accuracy .

Q. How can this compound be integrated into supramolecular or coordination polymer systems?

Experimental Design :

- Ligand Functionalization : Introduce metal-binding sites (e.g., carboxylate or triazole groups) via post-synthetic modifications .

- Hydrothermal Synthesis : React with lanthanide salts (e.g., GdCl₃) at 120°C for 24 hours to form 1D coordination polymers .

- Characterization : Use TGA (thermal stability >250°C) and PXRD to confirm framework integrity .

Q. What safety protocols mitigate risks when handling this compound in complex reactions?

- Incompatibility Management : Avoid strong oxidizers (e.g., HNO₃) to prevent explosive decomposition; use glass containers for storage .

- Engineering Controls : Implement local exhaust ventilation (LEV) and seal reaction vessels to limit aerosol exposure .

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-approved respirators if airborne particulates exceed 15 mg/m³ .

Data Reproducibility & Literature Evaluation

Q. How should researchers document experimental procedures to ensure reproducibility of allyloxy-isophthalate studies?

- Detailed Synthesis Logs : Specify solvent batch numbers, exact heating durations, and recrystallization solvent ratios (e.g., 1:1 ethyl acetylacetate/methanol ).

- Supporting Information : Provide raw crystallographic data (CIF files), NMR spectra, and HPLC chromatograms in supplementary materials .

- Error Reporting : Disclose yield variations (±5%) and anomalous spectral peaks (e.g., unassigned singlet at δ 7.2 ppm) .

Q. How can contradictory literature data on physical properties (e.g., melting points) be reconciled?

- Source Evaluation : Prioritize peer-reviewed journals over vendor catalogs. Cross-validate melting points using DSC (heating rate 10°C/min) .

- Purity Impact : Correlate observed mp depression (e.g., 160°C vs. 164°C) with HPLC purity (e.g., 90% vs. 99%) .

- Inter-Lab Collaboration : Share samples with independent labs to verify reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。